molecular formula C15H16O2S B12551673 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid CAS No. 143465-33-2

3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid

Cat. No.: B12551673
CAS No.: 143465-33-2
M. Wt: 260.4 g/mol
InChI Key: CNAFZXQSHBNLGZ-UHFFFAOYSA-N
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Description

3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid: is an organic compound that features a butanoic acid backbone with a methyl group at the third position and a naphthalen-1-ylsulfanyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and naphthalene-1-thiol.

    Formation of the Sulfanyl Group: The naphthalene-1-thiol is reacted with a suitable reagent to introduce the sulfanyl group. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by reaction with an alkyl halide.

    Coupling Reaction: The resulting naphthalen-1-ylsulfanyl intermediate is then coupled with 3-methylbutanoic acid under appropriate conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The naphthalen-1-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Nucleophiles like amines or alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biology: In biological research, this compound may be used to study the interactions of sulfanyl-containing molecules with biological targets, such as enzymes and receptors.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: In industrial applications, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Comparison with Similar Compounds

  • 3-Methyl-3-[(phenyl)sulfanyl]butanoic acid
  • 3-Methyl-3-[(benzyl)sulfanyl]butanoic acid
  • 3-Methyl-3-[(thiophen-2-yl)sulfanyl]butanoic acid

Comparison: Compared to these similar compounds, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

143465-33-2

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

3-methyl-3-naphthalen-1-ylsulfanylbutanoic acid

InChI

InChI=1S/C15H16O2S/c1-15(2,10-14(16)17)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,16,17)

InChI Key

CNAFZXQSHBNLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)SC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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